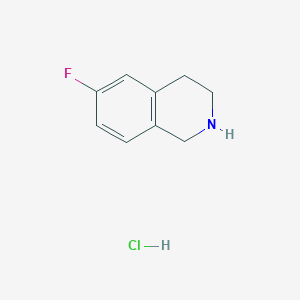

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

BenchChem offers high-quality 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZXFMKDFFJUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662885 | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799274-08-1 | |

| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS number

An In-depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Introduction: The Significance of a Privileged Scaffold

Within the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a quintessential example of such a scaffold, present in numerous natural products and synthetic pharmaceuticals.[1][2] This guide focuses on a specific, strategically modified derivative: 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS Number: 799274-08-1 ).[3][4][5][6]

The introduction of a fluorine atom at the 6-position of the aromatic ring is a deliberate and impactful modification. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—are leveraged by medicinal chemists to fine-tune the metabolic stability, lipophilicity, and binding affinity of drug candidates.[7] The hydrochloride salt form further enhances the compound's utility by improving its solubility and stability, making it easier to handle and formulate in research and development settings.[4]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing comprehensive information on the properties, synthesis, applications, and handling of this versatile chemical building block.

Physicochemical Properties and Specifications

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in a laboratory setting. The key specifications for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 799274-08-1 | [3][4][6] |

| Molecular Formula | C₉H₁₀FN·HCl | [3][4] |

| Molecular Weight | 187.64 g/mol | [3][4][6] |

| Appearance | Off-white to yellow crystalline powder or solid | [4][5] |

| Melting Point | 209-213 °C | [4] |

| Purity | ≥95% (NMR) to ≥97% (Assay) | [4][5] |

| Storage Conditions | Store at 0-8°C under an inert atmosphere | [4][5][8] |

| IUPAC Name | 6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | [6] |

| PubChem CID | 45074042 | [4][6] |

The Strategic Role of Fluorine in Drug Design

The decision to incorporate a fluorine atom into a drug candidate is a strategic choice rooted in established medicinal chemistry principles. Its presence at the 6-position of the tetrahydroisoquinoline ring imparts several advantageous properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. A common route of metabolism for aromatic rings is oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block this pathway, thereby increasing the compound's half-life and bioavailability.

-

Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule. This is a critical parameter for drugs targeting the central nervous system (CNS), as it can enhance the ability of the molecule to cross the blood-brain barrier.[5]

-

Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the secondary amine in the THIQ ring. This change in basicity can significantly alter the molecule's interaction with its biological target and affect its pharmacokinetic profile.

-

Unique Binding Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets. These unique binding modes can lead to improved potency and selectivity for the desired receptor or enzyme.

Synthetic Pathways: The Pictet-Spengler Reaction

The construction of the tetrahydroisoquinoline core is most classically achieved through the Pictet-Spengler condensation .[2][9] This powerful reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. For the synthesis of 6-fluoro-THIQ, the starting material would be a 2-(3-fluorophenyl)ethanamine derivative.

The general workflow is a cornerstone of heterocyclic chemistry, valued for its efficiency and reliability.

Mechanistic Causality: The reaction proceeds via two key steps. First, the amine and aldehyde condense to form a Schiff base, which is then protonated by the acid catalyst to form a highly reactive electrophilic iminium ion. Second, the electron-rich aromatic ring attacks this iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the new heterocyclic ring system. The choice of acid and reaction conditions is critical for achieving high yields and minimizing side products.

Applications in Research and Drug Development

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is not typically an end-product therapeutic agent itself but rather a crucial starting material or intermediate. Its value lies in its versatility as a scaffold for building more complex molecules with tailored biological activities.[4][5]

-

Neuropharmacology: The THIQ scaffold is a well-established pharmacophore for CNS targets. This fluorinated derivative is extensively used as a building block in the synthesis of novel compounds for neurological disorders, including potential treatments for depression and anxiety.[4][5][10] Its structure allows for derivatization at the nitrogen (N2) and benzylic carbon (C1) positions to explore structure-activity relationships (SAR).

-

Neuroprotective and Anti-inflammatory Agents: Research has explored its use in synthesizing compounds with potential neuroprotective and anti-inflammatory properties, highlighting its broad applicability in medicinal chemistry.[5]

-

Biochemical Research: The compound is employed in biochemical assays to probe interactions with specific receptors and enzymes, aiding in the elucidation of cellular signaling pathways and the development of enzyme inhibitors.[4][10]

-

Analytical Chemistry: Due to its stable, well-characterized nature, it can be used as a reference standard in analytical methods like HPLC and GC-MS for the accurate detection and quantification of related isoquinoline derivatives in complex matrices.[4][10]

Experimental Protocols

The following protocols represent standard, field-proven methodologies for the handling and modification of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride in a synthetic chemistry lab.

Protocol 1: Boc Protection of the Secondary Amine

Rationale: The secondary amine is a nucleophilic and basic center. Protecting it, often with a tert-butyloxycarbonyl (Boc) group, is a common first step to prevent unwanted side reactions during subsequent synthetic transformations on other parts of the molecule. This protocol is a self-validating system as the product can be easily verified by NMR and mass spectrometry.

Methodology:

-

Dissolution: In a round-bottom flask, dissolve 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 2.2 eq) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and deprotonate the secondary amine. Stir for 10-15 minutes at room temperature.

-

Protecting Group Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Quality Control via ¹H NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation and purity assessment of organic compounds. This protocol ensures the identity and integrity of the material before its use in further experiments.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride sample.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydrochloride salts due to better solubility.

-

Analysis: Cap the NMR tube and invert several times to ensure a homogeneous solution.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).

-

Data Interpretation: Process the spectrum. The chemical shifts, integration values, and coupling patterns of the aromatic and aliphatic protons should be consistent with the known structure of the compound. The absence of significant impurity peaks confirms the sample's purity.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has associated hazards that must be managed through appropriate laboratory practices.

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[6] |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Wear protective gloves and protective clothing. Avoid contact with skin.[6] |

| Skin Irritation | H315: Causes skin irritation | Wash skin thoroughly after handling. If skin irritation occurs, get medical advice.[6][11] |

| Eye Irritation | H319: Causes serious eye irritation | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[6][11] |

General Handling Guidelines:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

-

Storage: Keep the container tightly closed and store in a cool, dry place as recommended (0-8°C).[4][11]

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable, closed container for disposal.[12]

Conclusion

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 799274-08-1) is more than just a chemical; it is a strategically designed tool for innovation in drug discovery. The incorporation of fluorine provides a distinct advantage for modulating pharmacokinetic and pharmacodynamic properties, while the THIQ core offers a proven scaffold for interacting with critical biological targets, particularly within the central nervous system. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the creation of next-generation therapeutics.

References

-

PubChem. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]

-

MySkinRecipes. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]

-

PubChem. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. [Link]

-

Beilstein Journal of Organic Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

Thieme Chemistry. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. [Link]

-

MDPI. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

-

PMC - PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11ClFN | CID 45074042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]

- 8. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]

- 9. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Keystone Intermediate in Modern Drug Discovery

Executive Summary

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a specialized heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its strategic incorporation of a fluorine atom onto the core tetrahydroisoquinoline (THIQ) scaffold imparts desirable physicochemical properties, rendering it a valuable intermediate in the synthesis of advanced therapeutic agents. This guide provides an in-depth analysis of its chemical properties, elucidates the fundamental principles of its synthesis, explores its critical applications in drug development—particularly in neuroscience—and details essential protocols for its handling, analysis, and quality control. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique attributes in their scientific endeavors.

The Tetrahydroisoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a prominent structural motif found in a vast array of natural products, particularly isoquinoline alkaloids, and synthetic compounds.[1][2] This scaffold is considered a "privileged structure" in medicinal chemistry because its rigid, yet three-dimensional, architecture is adept at interacting with a wide range of biological targets. THIQ-based compounds have demonstrated a remarkable diversity of pharmacological activities, including anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer properties.[1]

Of particular note is their activity within the central nervous system (CNS), where THIQ analogs have been developed for treating neurodegenerative disorders and other neurological conditions.[2] The strategic modification of the core THIQ structure is a cornerstone of modern drug design, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

Physicochemical Profile of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

The introduction of a fluorine atom at the 6-position of the THIQ scaffold is a deliberate design choice aimed at enhancing the molecule's drug-like properties. Fluorine's high electronegativity and small size can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[3] The hydrochloride salt form further enhances aqueous solubility, which is advantageous for handling and formulation.[4]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 799274-08-1 | [4] |

| Molecular Formula | C₉H₁₀FN·HCl | [4] |

| Molecular Weight | 187.64 g/mol | [5] |

| Appearance | Off-white to yellow crystalline powder | [4] |

| Melting Point | 209-213 °C | [4] |

| Purity | ≥ 95% - 97% | [4] |

| Storage Conditions | 0-8 °C, under inert gas | [4][6] |

The fluorination at the 6-position specifically enhances lipophilicity, a critical factor for compounds targeting the CNS, as it can improve permeability across the blood-brain barrier.[4][7]

Synthesis and Manufacturing Principles: The Pictet-Spengler Reaction

The construction of the tetrahydroisoquinoline core is most classically achieved via the Pictet-Spengler reaction .[8][9] This robust and versatile acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization to form the THIQ ring system.[10][11]

For the synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline, the logical starting materials are 2-(3-Fluorophenyl)ethylamine and a formaldehyde equivalent (such as paraformaldehyde or methylal).[8]

Caption: Generalized workflow for the synthesis of the target compound.

Representative Experimental Protocol (Pictet-Spengler Synthesis)

This protocol is illustrative, based on established chemical principles. Specific reaction conditions, such as temperature, concentration, and reaction time, must be optimized.

-

Reaction Setup: To a solution of 2-(3-Fluorophenyl)ethylamine (1 equivalent) in a suitable solvent (e.g., toluene or ethanol), add paraformaldehyde (1.1 equivalents).

-

Acid Catalysis: Add a strong acid catalyst, such as concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA), to the mixture. The acid protonates the carbonyl, activating it for nucleophilic attack by the amine.[10]

-

Condensation & Cyclization: Heat the reaction mixture under reflux for several hours to drive the condensation and subsequent intramolecular electrophilic substitution (cyclization). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is alkaline.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the free base product.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield pure 6-Fluoro-1,2,3,4-tetrahydroisoquinoline.

-

Salt Formation: Dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Applications in Drug Discovery and Development

The primary application of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is as a crucial building block in pharmaceutical development.[4] Its structure is particularly valuable for creating novel compounds targeting neurological and psychiatric disorders.[6]

-

Neuroscience and CNS Drug Development: The THIQ scaffold is a key pharmacophore for interacting with various CNS receptors. This intermediate is used in research programs exploring new treatments for conditions like depression, anxiety, and other neurological disorders by serving as the foundation for more complex molecules.[4][6] The fluorine substitution is key to optimizing blood-brain barrier penetration.[7]

-

Cardiovascular Research: Researchers have also explored its use in developing potential drugs for cardiovascular diseases, where derivatives may help modulate blood pressure and heart function.[6]

-

Biochemical Research: The compound and its derivatives are employed in biochemical assays to investigate interactions with specific receptors and enzymes, aiding in the elucidation of cellular signaling pathways.[4]

Caption: Key application areas for the title compound.

Analytical Methodologies and Quality Control

Ensuring the purity and identity of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is critical for its use in research and development. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.

Table 2: Standard Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H and ¹⁹F NMR | Structural elucidation and confirmation | ¹H NMR will show characteristic peaks for the aromatic and aliphatic protons. ¹⁹F NMR will show a singlet or multiplet corresponding to the fluorine atom, confirming its presence and position. |

| LC-MS | Purity assessment and mass confirmation | A primary peak corresponding to the mass of the protonated free base (m/z ≈ 152.08) should be observed.[12] Purity is determined by the relative area of the main peak. |

| HPLC | High-resolution purity determination | A reversed-phase HPLC method can be developed to achieve baseline separation from starting materials and by-products, allowing for precise purity quantification (e.g., >95%).[13][14] |

| Melting Point | Identity and purity check | A sharp melting point range (e.g., 209-213 °C) is indicative of high purity.[4] |

Representative Protocol: HPLC-UV Purity Analysis

-

System: High-Performance Liquid Chromatography system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample and integrate the peak areas to calculate purity as a percentage of the total detected peak area.

Safety, Handling, and Storage

As a bioactive chemical intermediate, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride requires careful handling in a controlled laboratory environment.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Class |

| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) |

| Toxic in contact with skin | H311 | Acute Toxicity, Dermal (Category 3) |

| Causes skin irritation | H315 | Skin Corrosion/Irritation (Category 2) |

| Causes serious eye irritation | H319 | Serious Eye Damage/Irritation (Category 2) |

Source: PubChem[5]

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses or goggles when handling the compound.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 0-8 °C.[4] Storing under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[6]

-

Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for proper waste disposal.

Conclusion and Future Perspectives

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride stands as a testament to the power of strategic molecular design. By modifying the privileged tetrahydroisoquinoline scaffold with fluorine, chemists have created a building block with enhanced properties ideal for the development of next-generation therapeutics, particularly for challenging CNS targets. Its utility as a versatile intermediate ensures its continued relevance in academic and industrial research laboratories. Future work will likely focus on incorporating this moiety into novel, complex molecular architectures and exploring its potential in creating agents for an even broader range of therapeutic areas. The principles of synthesis, analysis, and safe handling outlined in this guide provide a solid foundation for any scientist looking to innovate with this potent chemical tool.

References

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from Name-Reaction.com. [Link]

-

Whaley, W. M., & Govindachari, T. R. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from organic-chemistry.org. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

-

PubChem. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. (CID 15718724). Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 6-hydroxyl-1,2,3,4-tetrahydroisoquinoline analogues. Retrieved from researchgate.net. [Link]

-

MySkinRecipes. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from myskinrecipes.com. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

-

Journal of Pharmaceutical Research International. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. [Link]

-

Der Pharmacia Lettre. (2011). Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. [Link]

-

PubChem. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. (CID 4507402). Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from pubs.rsc.org. [Link]

-

Analytical Science & Technology. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and. [Link]

-

ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from pubs.acs.org. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]

- 4. chemimpex.com [chemimpex.com]

- 5. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11ClFN | CID 45074042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]

- 7. flore.unifi.it [flore.unifi.it]

- 8. organicreactions.org [organicreactions.org]

- 9. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. name-reaction.com [name-reaction.com]

- 11. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 12. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | C9H10FN | CID 15718724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 59611-52-8|6-Fluoro-1,2,3,4-tetrahydroquinoline|BLD Pharm [bldpharm.com]

- 14. jsbms.jp [jsbms.jp]

An In-depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, synthesis, characterization, and applications, with a focus on the underlying scientific principles and practical considerations.

Introduction: The Significance of the Fluorinated Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in drug discovery, forming the backbone of numerous natural products and pharmacologically active compounds.[1] The introduction of a fluorine atom at the 6-position of the THIQ ring system, as in 6-Fluoro-1,2,3,4-tetrahydroisoquinoline, can significantly modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby improving blood-brain barrier penetration.[2]

The hydrochloride salt form of this compound enhances its solubility and stability, making it more amenable for use in various research and development applications.[3] This guide will explore the critical aspects of this valuable compound, from its synthesis to its application in the development of novel therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is essential for its effective use in research and synthesis.

| Property | Value | Source |

| CAS Number | 799274-08-1 | [4][5][6] |

| Molecular Formula | C₉H₁₀FN·HCl | [3] |

| Molecular Weight | 187.64 g/mol | [3][4][5] |

| Appearance | Off-white to yellow crystalline powder | [3] |

| Melting Point | 209-213 °C | [3] |

| Purity | ≥95% (NMR) | [3][7] |

| Solubility | Enhanced solubility in aqueous solutions due to the hydrochloride salt form. | [3] |

| Storage | Store at 2-8°C under an inert gas. | [8] |

Structural Formula:

Caption: Chemical structure of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Synthesis of the 6-Fluoro-1,2,3,4-tetrahydroisoquinoline Core: A Comparative Analysis

The construction of the tetrahydroisoquinoline scaffold is a well-established area of organic synthesis, with the Pictet-Spengler and Bischler-Napieralski reactions being two of the most prominent methods. The choice between these two synthetic routes depends on the availability of starting materials, the desired substitution pattern, and the reaction conditions required.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[9][10]

Mechanism:

The reaction proceeds through the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. This intermediate undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product.[11] Electron-donating groups on the aromatic ring facilitate this cyclization.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11ClFN | CID 45074042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 6-FLUORO-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE | CAS 799274-08-1 [matrix-fine-chemicals.com]

- 7. 6-FLUORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE suppliers & manufacturers in China [m.chemicalbook.com]

- 8. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-Depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS RN: 799274-08-1), a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its fundamental physicochemical properties, including its precise molecular weight, and present a detailed examination of its synthesis, analytical characterization, and significant applications in drug discovery and neuroscience research. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic use of this compound. By explaining the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for leveraging the unique attributes of this fluorinated scaffold.

Introduction: The Strategic Importance of a Fluorinated Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a fluorine atom, as seen in 6-Fluoro-1,2,3,4-tetrahydroisoquinoline, imparts unique properties that are highly advantageous for drug design.[3] Fluorine's high electronegativity and small size can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets without significantly increasing steric bulk.[3][4]

Specifically, the fluorine atom at the 6-position enhances lipophilicity, which can improve blood-brain barrier penetration, making this scaffold particularly valuable for developing therapeutics targeting the central nervous system (CNS).[4] Consequently, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a crucial intermediate in the synthesis of novel agents for neurological disorders, including depression, anxiety, and neurodegenerative diseases.[4][5][6] This guide will elucidate the core characteristics of this compound and provide the technical foundation required for its effective application in research and development.

Physicochemical Properties and Molecular Characteristics

Accurate characterization of a compound's physical and chemical properties is the bedrock of reproducible scientific research. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is typically supplied as an off-white to yellow crystalline powder.[5] The hydrochloride salt form is deliberately chosen to enhance aqueous solubility and stability, simplifying its handling and use in various reaction conditions and biological assays.[5]

The key quantitative data for this compound are summarized in the table below. The molecular weight is a fundamental parameter for all stoichiometric calculations in synthesis and for mass spectrometry analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀FN·HCl | [4][5][7] |

| Molecular Weight | 187.64 g/mol | [4][5][7][8] |

| Exact Mass | 187.0564052 Da | [8] |

| CAS Number | 799274-08-1 | [4][5][7] |

| Appearance | Off-white to yellow crystalline powder | [5] |

| Melting Point | 209-213 °C | [5] |

| Purity (Typical) | ≥95% - 97% (by NMR or Assay) | [4][5] |

| PubChem CID | 45074042 | [4][5][8] |

Synthesis and Purification Workflow

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is most classically achieved via the Pictet-Spengler reaction .[1][9][10] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. For 6-fluoro-THIQ, the synthesis begins with a correspondingly fluorinated phenethylamine derivative.

Generalized Synthetic Pathway

The rationale for this pathway is its robustness and high yields. The use of strong acids like trifluoroacetic acid (TFA) or superacids can drive the cyclization even with less-activated aromatic rings.[10] The final step involves converting the free base to the hydrochloride salt to improve its stability and handling properties.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]

- 7. scbt.com [scbt.com]

- 8. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11ClFN | CID 45074042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Solubility Profiling of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Foreword for the Research Professional

Welcome to this comprehensive guide on the solubility of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. As researchers, scientists, and drug development professionals, we understand that a thorough grasp of a compound's physicochemical properties is the bedrock of successful therapeutic development. Solubility is not merely a data point; it is a critical determinant of a drug candidate's bioavailability, formulation feasibility, and ultimately, its clinical efficacy.

This document is structured to serve as a practical and theoretical resource. It moves beyond a simple recitation of facts to explain the causality behind experimental choices and data interpretation. We will delve into the foundational principles governing the solubility of this specific basic hydrochloride salt and provide detailed, field-proven protocols for its empirical determination. Our objective is to equip you with the knowledge and methodologies to generate a robust and reliable solubility profile for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, ensuring the scientific integrity of your research and development programs.

Introduction: The Critical Role of Solubility

1.1 Compound Overview: 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry. The tetrahydroisoquinoline scaffold is a privileged structure found in numerous biologically active compounds, and the introduction of a fluorine atom can modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1] This compound serves as a vital intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2]

Physicochemical Properties Summary:

| Property | Value | Source(s) |

| CAS Number | 799274-08-1 | [1][3] |

| Molecular Formula | C₉H₁₀FN·HCl | [1][3] |

| Molecular Weight | 187.64 g/mol | [1][2] |

| Appearance | Off-white to yellow crystalline powder | [1][2] |

| Melting Point | 209-213 °C | [2] |

1.2 Why Solubility is a Gatekeeper in Drug Development

The journey from a promising molecule to an approved drug is fraught with challenges, many of which hinge on solubility. An active pharmaceutical ingredient (API) must be in a dissolved state to be absorbed into the systemic circulation and reach its target site.[4] Poor aqueous solubility is a primary reason for the failure of drug candidates, leading to low and erratic bioavailability.[5]

For 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, its hydrochloride salt form is intentionally chosen to enhance aqueous solubility compared to the free base.[2][6] Understanding the precise limits and characteristics of its solubility under various physiological conditions is therefore not an academic exercise, but a crucial step in de-risking its development. This guide will provide the framework to thoroughly characterize this critical parameter.

Theoretical Framework: Understanding the Solubility of a Basic Hydrochloride Salt

The solubility of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is governed by its chemical nature as the salt of a weak base. The secondary amine within the tetrahydroisoquinoline ring is the basic center, which is protonated to form the hydrochloride salt. This protonation is the key to its aqueous solubility.

2.1 The pH-Solubility Profile and the Henderson-Hasselbalch Equation

The solubility of an ionizable compound is highly dependent on the pH of the medium.[7][8] For a weak base and its salt, the relationship between pH, the base's dissociation constant (pKa), and the ratio of ionized to non-ionized species is described by the Henderson-Hasselbalch equation.[9][10]

The total solubility (S_Total) at a given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the protonated (ionized) form:

S_Total = [Free Base] + [Protonated Salt]

The pH-solubility profile for a basic drug like 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride will typically show high solubility at low pH (where the ionized form dominates) and a sharp decrease in solubility as the pH approaches and exceeds the pKa of the secondary amine, leading to the precipitation of the less soluble free base.[9][11] Accurately predicting this profile is essential for understanding how the drug will behave in different regions of the gastrointestinal tract.[9]

2.2 Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug discovery, solubility is often discussed in two distinct contexts: thermodynamic and kinetic.[1][12][13] Understanding the difference is crucial for interpreting data correctly.

-

Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. It represents the true, stable solubility.[14] The traditional shake-flask method is used to determine this value, which is critical for late-stage development and formulation.[15][16]

-

Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[14][17] This high-throughput method is invaluable for early-stage screening but often overestimates the true solubility because it can generate thermodynamically unstable, supersaturated solutions.[1][16] The results are highly dependent on the specific protocol used.[18]

For a comprehensive understanding, both types of solubility should be assessed at different stages of the drug development process.[14]

Caption: Relationship between solubility concepts and their application.

Experimental Methodologies: Generating Robust Data

This section provides detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride.

3.1 Protocol for Thermodynamic (Equilibrium) Solubility Determination

This protocol uses the gold-standard shake-flask method to determine the equilibrium solubility across a physiologically relevant pH range, as recommended by regulatory guidelines like the Biopharmaceutics Classification System (BCS).[19][20][21]

Objective: To determine the equilibrium solubility of the compound in aqueous buffers from pH 1.2 to 7.4 at 37 °C.

Materials:

-

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (solid powder)

-

Calibrated pH meter

-

Analytical balance

-

Thermostatically controlled shaker/incubator (set to 37 °C)

-

Glass vials with screw caps

-

Buffer solutions (pH 1.2, 4.5, 6.8, and 7.4), prepared according to pharmacopeial standards.[22][23][24]

-

Syringe filters (e.g., 0.22 µm PVDF)

-

UPLC-MS/MS system for quantification

-

Volumetric flasks and pipettes

Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Steps:

-

Preparation: Add an excess amount of solid 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride to a series of glass vials (in triplicate for each pH condition). A starting point would be ~5-10 mg of compound per 1 mL of buffer. The key is to ensure solid material remains at the end of the experiment, confirming saturation.

-

Equilibration: Seal the vials and place them in a shaker incubator set to 37 ± 1 °C.[19] Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached. A preliminary experiment can determine the time required for the concentration to plateau.[25]

-

Sampling and Filtration: After equilibration, allow the vials to stand briefly for the excess solid to settle. Carefully withdraw an aliquot from the supernatant and immediately filter it using a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.

-

pH Measurement: Measure and record the final pH of the solution in each vial to confirm it has not drifted significantly during the experiment.[20]

-

Quantification: Prepare a calibration curve for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride using a validated UPLC-MS/MS method.[26] Accurately dilute the filtered samples into the linear range of the assay and determine the concentration.

-

Data Analysis: Calculate the average solubility at each pH point and plot the results to generate the pH-solubility profile.

3.2 Protocol for High-Throughput Kinetic Solubility Determination

This protocol is designed for rapid screening and is based on detecting precipitation from a DMSO stock solution.[17]

Objective: To rapidly assess the solubility of the compound at a target pH (e.g., 7.4) from a DMSO stock.

Materials:

-

10 mM stock solution of the compound in 100% DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent if using a spectrophotometric method)

-

Automated liquid handler (recommended)

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

Workflow Diagram:

Caption: Workflow for Kinetic Solubility Determination.

Detailed Steps:

-

Preparation: Create a serial dilution of the 10 mM DMSO stock solution in a 96-well plate.

-

Solubilization: Using a liquid handler, rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to the wells containing the DMSO stock. The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effect.[14]

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37 °C) for 1-2 hours.[17]

-

Detection: The point of precipitation can be determined in several ways:

-

Analysis: The kinetic solubility is reported as the highest concentration that remains in solution without significant precipitation.

Data Presentation and Interpretation

Clear presentation of solubility data is essential for decision-making.

4.1 Tabulating Quantitative Data

All quantitative results should be summarized in a structured table. This allows for easy comparison across different conditions.

Table 1: Hypothetical Thermodynamic Solubility Data for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride at 37 °C

| Buffer pH (Initial) | Final Measured pH | Solubility (µg/mL) ± SD | Solubility (mM) ± SD |

| 1.2 | 1.21 | 15,500 ± 450 | 82.6 ± 2.4 |

| 4.5 | 4.53 | 14,800 ± 620 | 78.9 ± 3.3 |

| 6.8 | 6.78 | 2,100 ± 150 | 11.2 ± 0.8 |

| 7.4 | 7.35 | 450 ± 35 | 2.4 ± 0.2 |

4.2 The pH-Solubility Profile

A graphical plot of solubility versus pH is the most intuitive way to represent the data. This profile immediately visualizes the compound's behavior under different acidity conditions, highlighting the pH at which solubility begins to drop significantly, which is critical for predicting oral absorption.

Advanced Considerations: Modulating Solubility

Beyond aqueous buffers, it is often necessary to investigate solubility in more complex systems.

-

Co-solvents: In formulation development, co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) are often used to increase the solubility of poorly soluble drugs.[27] Systematically evaluating the solubility of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride in various percentages of these co-solvents can provide valuable data for developing liquid formulations.

-

Counter-ion Effects: While the hydrochloride salt is common, the choice of counter-ion can have a significant impact on a salt's physicochemical properties, including solubility and melting point.[3][28] For a basic drug, different acidic counter-ions (e.g., mesylate, tosylate, fumarate) could be screened to identify a salt form with optimal properties. The properties of the resulting salt are highly dependent on the nature of the counter-ion.[5]

Conclusion

The solubility of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a multifaceted parameter that is fundamental to its potential as a drug candidate. As a basic compound, its solubility is intrinsically linked to pH. A comprehensive characterization, encompassing both thermodynamic and kinetic measurements across a physiological pH range, is not optional but mandatory for informed decision-making in drug development. The protocols and theoretical background provided in this guide offer a robust framework for researchers to generate high-quality, reliable data, thereby enabling the rational design of formulations and mitigating risks associated with poor bioavailability.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45074042, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.

- Patel, J. R., & Patel, M. M. (2014). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1149-1163.

- Kawakami, K., Miyoshi, K., & Ida, Y. (2004). Solubilization behavior of poorly soluble drugs with combined use of Gelucire 44/14 and cosolvent. Journal of Pharmaceutical Sciences, 93(6), 1471-1479.

- Anderson, B. D., & Conradi, R. A. (1985). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Pharmaceutical Research, 2(3), 113-122.

- Babu, P. S., & Ramu, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.

- Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.

- Baki, G., & Alexander, K. S. (2015). Comparison of kinetic solubility with equilibrium solubility (µM) of...

-

Shimadzu Corporation. (n.d.). Preparing Buffer Solutions. Retrieved from [Link]

- David, S., & Taylor, L. S. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Journal of Pharmaceutical Sciences, 101(11), 4143-4155.

-

Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]

-

Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. Retrieved from [Link]

-

YouTube. (2025, March 16). How to Prepare pH Buffers for Comparative Dissolution Profile. Retrieved from [Link]

- Google Patents. (n.d.). CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing....

-

Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

- Takács-Novák, K., & Avdeef, A. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. International Journal of Pharmaceutics, 399(1-2), 61-69.

-

AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. Retrieved from [Link]

-

Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

- World Health Organization. (2018).

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

- Pobudkowska, A., & Domańska, U. (2015). Study of pH-dependent drugs solubility in water.

- World Health Organization. (2019).

- European Medicines Agency. (2020).

- International Council for Harmonisation. (2019).

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

- ACS Publications. (2024). Modifying Specific Ion Effects: Studies of Monovalent Ion Interactions with Amines.

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

- National Institutes of Health. (2023). Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma.

- Frontiers. (2023).

- ResearchGate. (2022). Research Article UPLC-MS/MS Method for Simultaneous Determination of 14 Antimicrobials in Human Plasma and Cerebrospinal Fluid.

- Waters Corporation. (n.d.).

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]

- 3. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation of ph buffer solutions [delloyd.50megs.com]

- 8. pure.hud.ac.uk [pure.hud.ac.uk]

- 9. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 11. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]

- 12. researchgate.net [researchgate.net]

- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. enamine.net [enamine.net]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. researchgate.net [researchgate.net]

- 19. who.int [who.int]

- 20. ema.europa.eu [ema.europa.eu]

- 21. database.ich.org [database.ich.org]

- 22. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 23. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 24. m.youtube.com [m.youtube.com]

- 25. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 26. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. scispace.com [scispace.com]

- 28. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical stability and storage considerations for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate in pharmaceutical research and development. Recognizing the compound's significance in the synthesis of novel therapeutics, particularly for neurological disorders, this document synthesizes foundational chemical principles with actionable, field-proven methodologies.[1][2] We will explore the intrinsic chemical stability of the molecule, delineate potential degradation pathways, and provide robust protocols for stability assessment. Furthermore, this guide establishes evidence-based best practices for storage and handling to ensure the compound's integrity throughout its lifecycle in a research and development setting.

Introduction: The Significance of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride in Drug Discovery

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a fluorinated derivative of the tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry.[3] The incorporation of a fluorine atom at the 6-position can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[4] These enhanced properties make it an attractive building block for the synthesis of novel drug candidates.[2] The hydrochloride salt form further improves its solubility and ease of handling in laboratory settings.[1]

Given its role as a critical starting material, ensuring the chemical stability and purity of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is paramount. Degradation of this intermediate can lead to the formation of impurities that may carry over into subsequent synthetic steps, potentially impacting the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API). This guide, therefore, aims to provide a thorough understanding of the factors influencing its stability and the methodologies to ensure its quality.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for designing appropriate stability studies and storage conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FN·HCl | [1][5] |

| Molecular Weight | 187.64 g/mol | [1][5] |

| Appearance | Off-white to yellow crystalline powder | [1] |

| Melting Point | 209-213 °C | [1] |

| Purity (Typical) | ≥ 95% (NMR) | [1] |

| CAS Number | 799274-08-1 | [1][5] |

Intrinsic Stability and Potential Degradation Pathways

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a relatively stable molecule under recommended storage conditions. However, its structure contains moieties that are susceptible to degradation under specific environmental stresses.

Hydrolytic Degradation

While the hydrochloride salt form enhances water solubility, prolonged exposure to aqueous environments, particularly at non-neutral pH, can pose a risk. The secondary amine within the tetrahydroisoquinoline ring system is a key functional group. Although generally stable, extreme pH conditions could potentially catalyze ring-opening or other hydrolytic reactions. For many hydrochloride salts of heterocyclic amines, a key stability concern is their behavior in solution.[1][6]

Oxidative Degradation

The secondary amine in the tetrahydroisoquinoline ring is susceptible to oxidation. Strong oxidizing agents can lead to the formation of N-oxides or other oxidation products.[7] The electron-rich aromatic ring, while stabilized by the fluorine substituent, could also be a site for oxidative degradation. It is crucial to avoid contact with strong oxidizing agents during storage and handling.[4]

Photodegradation

Aromatic amines and fluorinated aromatic compounds can be susceptible to photodegradation.[5][8] Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the formation of colored degradants or other impurities.[5][8] Photostability testing is therefore a critical component of a comprehensive stability program for this compound.

Thermal Degradation

As a solid, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride possesses a relatively high melting point, suggesting good thermal stability.[1] However, prolonged exposure to elevated temperatures, especially in the presence of other stressors like moisture or oxygen, can accelerate degradation processes.[9][10]

Caption: Key environmental stressors and potential degradation pathways.

Recommended Storage and Handling

Based on the intrinsic stability profile, the following storage and handling procedures are recommended to maintain the quality and purity of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride.

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C.[1][11] | Refrigerated storage slows down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[11][12] | Minimizes the risk of oxidative degradation. |

| Light | Protect from light.[13] | Prevents photodegradation and the formation of colored impurities. |

| Moisture | Keep container tightly closed in a dry and well-ventilated place.[4][14] | The compound is a hydrochloride salt and can be hygroscopic. Moisture can promote hydrolytic degradation. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[4] | These substances can cause rapid degradation of the compound. |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves both long-term stability studies under recommended storage conditions and forced degradation studies to understand potential degradation pathways.

Forced Degradation Studies

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[15][16][17] These studies intentionally stress the compound to produce degradation products, which helps in understanding the degradation pathways and ensuring the analytical method can separate these degradants from the parent compound.[15][16][17]

Sources

- 1. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. pharmtech.com [pharmtech.com]

- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmaceutical Thermal Stability Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 10. rigaku.com [rigaku.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. scispace.com [scispace.com]

- 13. asean.org [asean.org]

- 14. EP0824520B1 - 1-fluor-5,6,7,8-tetrahydroisoquinoline derivatives and their use in liquid crystal mixtures - Google Patents [patents.google.com]

- 15. web.vscht.cz [web.vscht.cz]

- 16. biopharminternational.com [biopharminternational.com]

- 17. medcraveonline.com [medcraveonline.com]

A Comprehensive Safety and Handling Guide for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Its Significance

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a fluorinated heterocyclic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its structural motif is a valuable building block, or intermediate, in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2] The incorporation of a fluorine atom can modulate key drug-like properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a versatile tool in drug discovery programs.[1] Researchers utilize this molecule in the development of treatments for neurological disorders, such as depression and anxiety, and in studies exploring neurotransmitter mechanisms.[1][3]

This guide provides a comprehensive overview of the critical safety, handling, and toxicological information for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Adherence to these protocols is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. The information herein is synthesized from authoritative safety data sheets and chemical databases to provide a field-proven, in-depth resource.

Section 1: Chemical and Physical Identity

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform appropriate storage and handling procedures.

Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | [4] |

| CAS Number | 799274-08-1 | [1][3][5] |

| Molecular Formula | C₉H₁₀FN·HCl | [1][3][5] |

| Molecular Weight | 187.64 g/mol | [1][3][4] |

| Synonyms | 6-Fluoro-THIQ HCl | [4] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Off-white to yellow crystalline powder or solid | [1][3] |

| Melting Point | 209-213 °C | [3] |

| Purity | ≥ 95-97% | [1][3] |

| Solubility | The hydrochloride salt form enhances water solubility. | [3] |

Section 2: Hazard Analysis and GHS Classification

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is classified as a hazardous substance. A thorough understanding of its toxicological profile is essential for risk mitigation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.[4]

GHS Hazard Summary

The compound presents multiple health and environmental hazards.[4]

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-Term | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Pictograms and Signal Word

Signal Word: Danger [4]

Hazard Pictograms:

Causality of Hazards

The toxicity of this compound stems from its chemical reactivity and ability to interact with biological systems.

-

Acute Toxicity: The "Harmful if swallowed" and "Toxic in contact with skin" classifications indicate that significant systemic toxicity can occur following exposure.[4] The exact mechanisms are not fully elucidated in available literature, but researchers should treat this compound with a high degree of caution.[6]

-

Irritation: The irritant properties to the skin, eyes, and respiratory tract are likely due to the acidic nature of the hydrochloride salt and the reactivity of the fluoro-tetrahydroisoquinoline moiety.[7][8] Direct contact can cause inflammation and tissue damage.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through proper handling procedures and consistent use of PPE is non-negotiable.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[7]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[7]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE) Workflow

The selection and use of PPE should follow a systematic workflow to ensure comprehensive protection.

Caption: Workflow for selecting and donning appropriate PPE.

Detailed PPE Specifications

-

Hand Protection: Wear impervious gloves, such as nitrile gloves. Given the "Toxic in contact with skin" classification, consider double-gloving. Wash hands thoroughly with soap and water after handling.[7][9]

-

Eye/Face Protection: Use tight-sealing safety goggles or a face shield to protect against dust particles and splashes.[7]

-

Skin and Body Protection: A fully buttoned laboratory coat is mandatory. For larger quantities, consider a chemical-resistant apron.[7]

-

Respiratory Protection: For operations that may generate significant dust, use a NIOSH (US) or CEN (EU) approved particulate respirator (e.g., N95 or P1).[6]

Section 4: Storage and Stability

Incorrect storage can lead to degradation of the compound and the creation of additional hazards.

| Storage Parameter | Recommendation | Rationale | Source |

| Temperature | Store at 0-8°C | To maintain chemical stability and prevent degradation. | [1][3] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | The compound may be sensitive to moisture and air. | [7][8] |

| Container | Keep container tightly closed. | Prevents contamination and exposure to moisture/air. | [7][9] |

| Location | Store in a dry, cool, and well-ventilated place. Store locked up. | Ensures stability and prevents unauthorized access. | [7] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | To prevent vigorous or hazardous reactions. | [7] |

Section 5: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures

Always consult a physician after any exposure. Show this safety data sheet to the medical professional in attendance.[6]

-

If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][7]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention as the substance is toxic via dermal contact.[6][7]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]

Accidental Release (Spill) Response Protocol

Caption: Step-by-step workflow for responding to a spill.

Detailed Spill Cleanup Protocol:

-

Personal Precautions: Wear full PPE, including respiratory protection. Avoid breathing dust. Ensure adequate ventilation.[6]

-

Environmental Precautions: Prevent the product from entering drains or waterways, as it is harmful to aquatic life.[4][6]

-

Methods for Cleaning Up: Carefully sweep or scoop up the spilled material without creating dust. Place it into a suitable, closed, and labeled container for disposal.[6]

-

Final Decontamination: Clean the spill area thoroughly with soap and water.

Section 6: Fire and Disposal Considerations

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][8]

-

Hazardous Combustion Products: During a fire, hazardous gases may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[6]

-

Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Waste Disposal

Disposal of this chemical and its containers must be handled as hazardous waste. Dispose of contents/container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[7] Do not allow the chemical to enter the environment.

Conclusion

6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is an invaluable reagent in modern drug discovery, but its utility is matched by its potential hazards. A comprehensive understanding of its toxicological profile, coupled with disciplined adherence to the handling, storage, and emergency protocols outlined in this guide, is essential for maintaining a safe and productive research environment. By integrating these principles into daily laboratory practice, researchers can confidently and safely leverage the potential of this versatile chemical intermediate.

References

-

PubChem. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]

-

PubChem. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. [Link]

-

Fisher Scientific. Safety Data Sheet. [Link]

-

MySkinRecipes. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]

-

3M. Material Safety Data Sheet. [Link]

-

3M. Safety Data Sheet. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11ClFN | CID 45074042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. capotchem.cn [capotchem.cn]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.ie [fishersci.ie]

- 9. echemi.com [echemi.com]